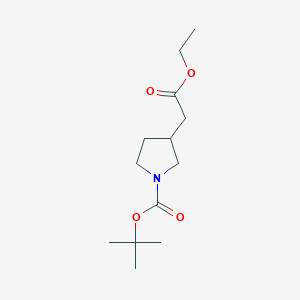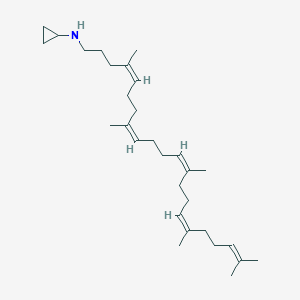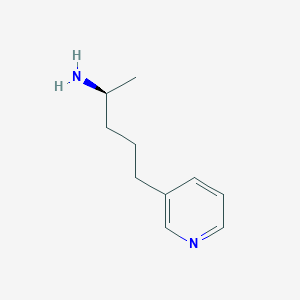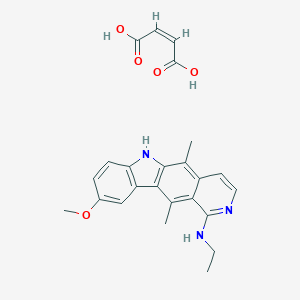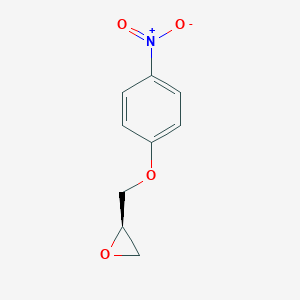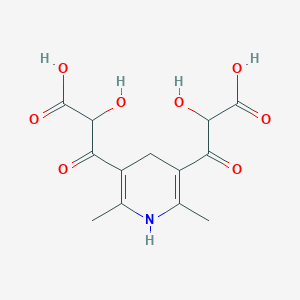![molecular formula C9H10N2O B037769 (1-Methyl-1H-benzo[d]imidazol-5-yl)methanol CAS No. 115576-91-5](/img/structure/B37769.png)
(1-Methyl-1H-benzo[d]imidazol-5-yl)methanol
Übersicht
Beschreibung
(1-methyl-1H-benzo[d]imidazol-5-yl)methanol: is a chemical compound with the molecular formula C9H10N2O . It belongs to the class of benzimidazole derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by a benzimidazole ring substituted with a methyl group at the 1-position and a hydroxymethyl group at the 5-position.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1-methyl-1H-benzo[d]imidazol-5-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. Benzimidazole derivatives are known to exhibit significant biological activity, making them of interest in drug discovery .
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents. Benzimidazole derivatives are known for their antiviral, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other functional materials. Its chemical stability and reactivity make it suitable for various industrial applications .
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that imidazole derivatives, to which this compound belongs, are key components in functional molecules used in a diverse range of applications . They are often deployed in pharmaceuticals and agrochemicals , suggesting potential interactions with various biological targets.
Mode of Action
Imidazole derivatives are known for their versatility and utility in various areas , implying a wide range of possible interactions with their targets. More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Imidazole derivatives are known to be involved in a variety of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . This suggests that they may interact with and influence a broad range of biochemical pathways.
Result of Action
Given the wide range of applications of imidazole derivatives , the effects of this compound could be diverse, depending on the specific targets and pathways it interacts with.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of o-phenylenediamine with formic acid, followed by methylation and subsequent reduction to introduce the hydroxymethyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and continuous flow processes to ensure consistent quality and quantity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (1-methyl-1H-benzo[d]imidazol-5-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzimidazole derivatives.
Vergleich Mit ähnlichen Verbindungen
1H-benzo[d]imidazole: The parent compound without the methyl and hydroxymethyl substitutions.
2-methyl-1H-benzo[d]imidazole: A similar compound with a methyl group at the 2-position.
5-hydroxy-1H-benzo[d]imidazole: A compound with a hydroxyl group at the 5-position.
Uniqueness: (1-methyl-1H-benzo[d]imidazol-5-yl)methanol is unique due to the presence of both a methyl group and a hydroxymethyl group on the benzimidazole ring. This dual substitution enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound in various fields of research and industry .
Eigenschaften
IUPAC Name |
(1-methylbenzimidazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-6-10-8-4-7(5-12)2-3-9(8)11/h2-4,6,12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWIOHZJMSLWCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561224 | |
| Record name | (1-Methyl-1H-benzimidazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115576-91-5 | |
| Record name | (1-Methyl-1H-benzimidazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






